3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Description
Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Contemporary Medicinal Chemistry Research
The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, valued for its chemical stability and its capacity to act as a bioisostere for ester and amide groups. acs.orgmdpi.com This bioisosteric replacement is a key strategy in drug design, as it can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by being more resistant to hydrolysis by esterases and amidases. mdpi.com
The scaffold's versatility is further demonstrated by the wide array of biological activities exhibited by its derivatives. Research has extensively documented the potent anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and anticonvulsant properties of compounds incorporating the 1,2,4-oxadiazole moiety. nih.govnih.gov This broad spectrum of activity underscores the scaffold's potential to address a multitude of disease pathways. mdpi.com The discovery that 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole can act as inducers of apoptosis sparked significant interest in this class of compounds for oncology applications. mdpi.com
Table 1: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | mdpi.comnih.gov |
| Anti-inflammatory | Inflammation | nih.gov |
| Antiviral | Infectious Disease | nih.gov |
| Analgesic | Pain Management | nih.gov |
| Anti-Alzheimer | Neurology | nih.gov |
| SARS-CoV-2 Mpro Inhibition | Infectious Disease | nih.gov |
| MAO-B Inhibition | Neurology | mdpi.com |
Overview of Heterocyclic Compounds in Drug Discovery and Development
Heterocyclic compounds, defined as cyclic structures containing at least one atom other than carbon within the ring, are fundamental to drug discovery. nih.gov Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. semanticscholar.org This prominence is due to their vast structural diversity and their ability to engage in various interactions with biological targets like proteins and nucleic acids. acs.org
The heteroatoms (commonly nitrogen, oxygen, or sulfur) within the ring structure introduce unique electronic and steric properties, influencing the molecule's reactivity, solubility, and capacity for hydrogen bonding. acs.org These features allow medicinal chemists to finely tune the physicochemical and pharmacological properties of a drug candidate, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. semanticscholar.org From simple five-membered rings to complex fused systems, heterocycles form the core of numerous approved drugs, serving as antibiotics, antivirals, antitumor agents, and neuroprotective agents. nih.gov
Rationale for the Academic Investigation of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline and its Derivatives
The academic and industrial interest in this compound stems from its unique molecular architecture, which makes it an ideal starting point for the synthesis of novel therapeutic agents. The compound strategically combines three key components:
The 1,2,4-Oxadiazole Core: Imparts the desirable physicochemical properties and broad biological potential inherent to this privileged scaffold.
A Phenyl Group at Position 3: This substituent is a common feature in many biologically active 3,5-disubstituted oxadiazoles, contributing to interactions with target proteins. nih.gov
An Aniline (B41778) (aminophenyl) Moiety at Position 5: This is the most critical feature for its role as a research chemical. The primary amine (-NH2) group on the phenyl ring is a versatile synthetic handle. It provides a reactive site for a wide range of chemical transformations, such as acylation, alkylation, and coupling reactions.
This structural design allows researchers to use this compound as a building block to generate large libraries of derivatives. By systematically modifying the aniline group, scientists can explore the structure-activity relationships (SAR) of the resulting compounds. This process is crucial for identifying molecules with improved potency, selectivity, and drug-like properties.
The primary rationale for its investigation is its potential as a precursor for novel anticancer agents, given the strong precedent for antineoplastic activity in the 1,2,4-oxadiazole class. acs.orgnih.govnih.govsemanticscholar.org For instance, research on related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has identified compounds with significant growth inhibition against various cancer cell lines. semanticscholar.org The aniline moiety of the target compound allows for the synthesis of analogous structures, enabling a focused search for new and more effective cancer therapies.
Table 2: Selected Research on Phenyl-Oxadiazole-Aniline Scaffolds and Their Derivatives
| Investigated Compound Class | Therapeutic Target/Activity | Rationale for Investigation | Reference |
|---|---|---|---|
| N-Aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines | Anticancer (Tubulin Inhibition) | Scaffold hopping from known anticancer agents; exploration of SAR. | nih.govacs.org |
| 1,2,4-Oxadiazoles with p-aminophenyl moiety | Anti-Alzheimer (AChE Inhibition) | Merging pharmacophoric motifs to create multi-target agents. | nih.gov |
| 3-{4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-ones | Anticancer (HeLa, MCF-7 cell lines) | Synthesis from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557) to create novel cytotoxic agents. | nih.gov |
| 4-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)aniline derivatives | Anticancer (Antiproliferative) | Use of the aniline as a precursor for novel compounds with enhanced antitumor activity. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMKDLRVKWGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54494-13-2 | |
| Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 3 Phenyl 1,2,4 Oxadiazol 5 Yl Aniline and Its Analogs
Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Systems
The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with methods dating back to the work of Tiemann and Krüger in 1884. chim.it The two most prevalent and versatile methods are the reaction of an amidoxime with a carboxylic acid derivative (a [4+1] approach) and the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide (a [3+2] approach). chim.it The choice of route often dictates which substituent from the starting materials ends up at the C3 and C5 positions of the resulting heterocycle. chim.itrjptonline.org
The most widely utilized method for synthesizing 1,2,4-oxadiazoles involves the heterocyclization of an amidoxime with a carboxylic acid or its derivatives. chim.itresearchgate.net This pathway involves an initial O-acylation of the amidoxime, which can sometimes be isolated, followed by a cyclodehydration step to form the final 1,2,4-oxadiazole ring. chim.itmdpi.com
The reaction between an amidoxime and an acylating agent, such as an acyl chloride or anhydride, is a classic and effective method for forming 3,5-disubstituted 1,2,4-oxadiazoles. nih.govresearchgate.net The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization to yield the desired product. researchgate.netmdpi.com Various bases, such as pyridine (B92270) or triethylamine, are often employed to facilitate the reaction. nih.govrjptonline.orgresearchgate.net To improve efficacy and yield, catalysts like tetrabutylammonium fluoride (TBAF) can be used. nih.gov
The versatility of this method is enhanced by the use of different activating agents for the carboxylic acid component. Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate carboxylic acids in situ for reaction with amidoximes. chim.it Microwave irradiation has also been successfully applied to the heterocyclization of amidoximes with acyl chlorides or esters, often in the presence of supports like Al₂O₃, leading to significantly reduced reaction times and high yields. nih.gov
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Amidoxime, Acyl Chloride | Pyridine | 3,5-Disubstituted-1,2,4-oxadiazole | Varies | nih.govrjptonline.org |
| Amidoxime, Acyl Chloride | TBAF | 3,5-Disubstituted-1,2,4-oxadiazole | Improved Efficacy | nih.gov |
| Amidoxime, Carboxylic Acid | Vilsmeier Reagent, Trimethylamine, CH₂Cl₂ | 3,5-Disubstituted-1,2,4-oxadiazole | 61-93% | nih.govmdpi.com |
| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazole | 11-90% | nih.gov |
| Amidoxime, Acyl Chloride | Microwave Irradiation, K₂CO₃ | 3,5-Disubstituted-1,2,4-oxadiazole | Good | nih.gov |
To streamline the synthesis and improve efficiency, several one-pot procedures have been developed. These methods avoid the isolation of intermediates and often start from more readily available precursors like nitriles. nih.gov A common one-pot approach involves the reaction of a nitrile with hydroxylamine hydrochloride to form the amidoxime in situ, which is then acylated and cyclized without isolation. tandfonline.comtandfonline.com
For instance, Baykov et al. reported a one-pot synthesis at room temperature using amidoximes and carboxylic acid esters in a superbase medium of NaOH/DMSO, yielding a diverse range of oxadiazole analogs. nih.gov Another efficient one-pot method utilizes the Vilsmeier reagent to activate the carboxylic acid group, facilitating the reaction with amidoximes to produce 3,5-disubstituted-1,2,4-oxadiazoles in good to excellent yields. nih.govresearchgate.net Other base-mediated one-pot syntheses from nitriles, aldehydes, and hydroxylamine hydrochloride have also been developed, where the aldehyde serves as both a substrate and an oxidant. Potassium phosphate (K₃PO₄) has been demonstrated as an effective reagent for the one-pot synthesis from nitriles and acid chlorides under mild conditions. tandfonline.com
| Starting Materials | Reagents/Conditions | Key Features | Yield | Reference |
| Nitriles, Hydroxylamine HCl, Acid Chlorides | K₃PO₄, DMF, 90-110 °C | Simple, high-yielding | High | tandfonline.com |
| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | Simple purification, moderate to long reaction times | 11-90% | nih.gov |
| Amidoximes, Carboxylic Acids | Vilsmeier Reagent | Readily available materials, simple purification | 61-93% | nih.gov |
| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Aldehyde as both substrate and oxidant | - | |
| Nitriles, Hydroxylamine HCl | Potassium Fluoride, Solvent-free, Microwave | Rapid, excellent yields, green chemistry | Excellent | tandfonline.comresearchgate.net |
The second major pathway to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov This [3+2] cycloaddition typically involves the reaction of a nitrile oxide with a dipolarophile, most commonly a nitrile. nih.govchim.it A key feature of this route is that the substituent from the starting nitrile becomes the C5 substituent of the resulting 1,2,4-oxadiazole. chim.it
The 1,3-dipolar cycloaddition of nitrile oxides with nitriles provides a direct route to the 1,2,4-oxadiazole core. nih.gov However, this reaction can be challenging due to the low reactivity of the nitrile's carbon-nitrogen triple bond and the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.govacs.org
To overcome these limitations, several strategies have been developed. One approach involves using nitriles activated with electron-withdrawing groups to enhance their reactivity. acs.org An alternative is the "inverse electron-demand" cycloaddition, which employs an electron-deficient nitrile oxide with an electron-rich nitrile. rsc.org Another successful strategy involves the activation of the nitrile by coordinating it to a metal center. For example, platinum(IV) complexes have been shown to significantly activate coordinated nitriles toward cycloaddition with nitrile oxides under mild conditions, preventing the dimerization of the nitrile oxide. nih.govacs.orgnih.gov More recently, photoredox catalysis has been employed for [3+2]-cycloaddition reactions to form 1,2,4-oxadiazoles, representing a "green chemistry" approach. nih.govresearchgate.net
Beyond the two primary pathways, research has led to the development of several alternative and novel methods for synthesizing the 1,2,4-oxadiazole ring. nih.gov
One such method is the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidative cyclization of amidoximes, which offers a straightforward procedure for creating functionally diverse oxadiazoles. researchgate.net Another novel approach involves a tandem reaction where nitroalkenes react with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH), leading to excellent yields in a very short reaction time. nih.gov
Other innovative strategies include:
The reaction of gem-dibromomethylarenes with amidoximes, which benefits from accessible starting materials and provides excellent yields, though it may require long reaction times. nih.gov
Electrochemical synthesis via the anodic oxidation of N-benzyl amidoximes, which proceeds through an iminoxy radical and subsequent intramolecular cyclization under mild conditions.
A copper-catalyzed cascade reaction involving the oxidative coupling of amidines and methylarenes. mdpi.com
The use of silica gel as a solid support under microwave irradiation to construct the heterocycle, offering a fast and efficient strategy. nih.gov
These newer methods expand the synthetic toolbox, offering alternatives that may provide advantages in terms of yield, reaction time, substrate scope, or environmental impact. nih.gov
Derivatization Strategies from the 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Core
Modifications at the Aniline (B41778) Nitrogen
Amide Formation (e.g., N-acylation)
The formation of amides via N-acylation is a fundamental transformation of the aniline group. This reaction typically involves treating the aniline with an acylating agent, such as an acid chloride or carboxylic acid, often under conditions that facilitate the removal of water. sphinxsai.comrsc.org For instance, the reaction of an aniline derivative with a carboxylic acid can be catalyzed by agents like zirconium tetrachloride (ZrCl₄) to yield the corresponding N-phenyl amide. rsc.org This direct amide formation is a straightforward method to introduce a wide array of substituents.
A key step in the synthesis of more complex derivatives involves the reaction of an aniline analog, such as 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, with an anhydride like succinic anhydride. beilstein-journals.org This reaction, performed under inert conditions in a solvent like dichloromethane, yields an amide intermediate, specifically a 4-oxo-4-(phenylamino)butanoic acid derivative, in high yield. beilstein-journals.org
Table 1: Examples of Amide Formation
| Starting Aniline Analog | Reagent | Product | Reference |
|---|---|---|---|
| Substituted Anilines | Carboxylic Acids / ZrCl₄ | N-Aryl Amides | rsc.org |
Imide Formation (e.g., succinimide, maleimide derivatives)
The synthesis of imide derivatives, such as succinimides and maleimides, from the aniline scaffold typically proceeds through a two-step sequence. The first step involves the formation of an amic acid intermediate, followed by a cyclodehydration reaction.
For the preparation of N-arylmaleimides, the target aniline is reacted with maleic anhydride in a solvent like diethyl ether. ucl.ac.be This leads to the precipitation of the corresponding N-phenylmaleamic acid. ucl.ac.be This intermediate is then cyclized by heating in acetic anhydride with a base like sodium acetate to form the final N-phenylmaleimide derivative. ucl.ac.be
A similar strategy is employed for succinimide derivatives. The reaction of an aniline analog with succinic anhydride first produces an N-substituted succinamic acid. beilstein-journals.org Subsequent heating of this intermediate with sodium acetate in acetic anhydride results in cyclodehydration to yield the N-arylsuccinimide. beilstein-journals.org These methods have been successfully used to synthesize natural product analogs bearing the N-phenylsuccinimide and N-phenylmaleimide moieties from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. beilstein-journals.orgbeilstein-journals.org
Table 2: Synthesis of Imide Derivatives
| Starting Aniline | Reagent(s) | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Substituted Aniline | 1. Maleic Anhydride2. Acetic Anhydride, Sodium Acetate | N-Substituted Maleanic Acid | N-Arylmaleimide | ucl.ac.be |
| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | 1. Succinic Anhydride2. Acetic Anhydride, Sodium Acetate | 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | beilstein-journals.org |
Schiff Base Formation
Schiff bases, or azomethines, are formed through the condensation reaction of the primary amine of the aniline with an active carbonyl compound, typically an aldehyde or a ketone. asianpubs.org This reaction is a versatile method for introducing a wide range of substituents onto the aniline nitrogen via an imine linkage. The synthesis is often carried out by refluxing the aniline and the aldehyde in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid. uobaghdad.edu.iqmdpi.comnih.gov This methodology has been applied to synthesize Schiff bases from various amino-heterocycles, including those containing 1,3,4-oxadiazole (B1194373) moieties. uobaghdad.edu.iq
Substitutions on the Phenyl and Oxadiazole Rings
Modifications to the aromatic rings of the this compound scaffold are essential for fine-tuning the electronic and steric properties of the molecule. These changes can be achieved by introducing various substituents or by replacing the rings entirely.
Introduction of Electron-Withdrawing/Donating Groups
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl rings can significantly influence the molecule's properties. Various synthetic protocols allow for the preparation of 1,3,4-oxadiazole analogs bearing a range of substituents on the N-aryl and 5-aryl rings. semanticscholar.orgnih.gov Examples of incorporated groups include halogens (Cl, F) as EWGs, and alkyl (CH₃), hydroxyl (OH), and methoxy (OCH₃) groups as EDGs. nih.gov For example, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles feature the strongly electron-withdrawing nitro group, which can subsequently be reduced to an electron-donating amino group, demonstrating the synthetic flexibility in manipulating the electronic nature of the substituents. nih.gov The effect of these groups on the ease of synthesis has also been investigated, with some studies suggesting that neutral or electron-donating substituents may lead to better yields in certain cyclization reactions compared to electron-withdrawing groups. otterbein.edu
Bioisosteric Replacements
The 1,2,4-oxadiazole ring itself can be considered a bioisostere for an amide group. nih.gov Furthermore, the isomeric 1,3,4-oxadiazole ring can be used as a bioisosteric replacement for the 1,2,4-oxadiazole ring, a substitution that has been shown to alter properties such as polarity and metabolic stability. rsc.org The oxadiazole scaffold is also used as a bioisosteric replacement for a 1,3,4-thiadiazole by substituting the sulfur atom with oxygen. nih.govacs.org
Another common bioisosteric replacement involves substituting aromatic rings. A phenyl ring can be replaced with a different heterocyclic ring, such as pyridine. nih.govacs.org Non-classical, sp³-rich scaffolds are also employed as phenyl ring mimics. For example, the bicyclo[1.1.1]pentane (BCP) unit is a well-established bioisostere for a para-disubstituted phenyl ring. nih.gov
Table 3: Examples of Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Reference |
|---|---|---|
| Amide Group | 1,2,4-Oxadiazole Ring | nih.gov |
| 1,2,4-Oxadiazole Ring | 1,3,4-Oxadiazole Ring | rsc.org |
| 1,3,4-Thiadiazole Ring | 1,3,4-Oxadiazole Ring | nih.govacs.org |
| Phenyl Ring | Pyridyl Ring | nih.govacs.org |
Scaffold Hybridization with Other Heterocycles
Hybridizing the core phenyl-oxadiazole-aniline scaffold with other heterocyclic systems is a powerful strategy to create novel and more complex molecular architectures. This approach involves covalently linking the core structure to other distinct heterocyclic rings.
Several examples of this strategy have been reported:
1,2,3-Triazole: Molecules have been synthesized where the 5-position of the 1,2,4-oxadiazole ring is linked to a 1,2,3-triazole ring. researchgate.net
1H-Indazole: A hybridization strategy has led to the development of compounds where a 1,2,4-oxadiazole is incorporated into a 1H-indazole system. nih.gov
Piperazine: The oxadiazole core has been linked to a piperazine moiety through a carboxamide linker, as seen in N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides. nih.gov
Thiazole: Thiazole-substituted 1,3,4-oxadiazole derivatives have been synthesized, demonstrating the fusion of these two important heterocyclic systems. mdpi.com
These hybridization strategies significantly enhance the structural diversity of the parent scaffold, allowing for the exploration of new chemical entities.
Biological Activity Spectrum of 3 3 Phenyl 1,2,4 Oxadiazol 5 Yl Aniline and Its Derivatives in Vitro Studies
Anticancer Activities
The 1,2,4-oxadiazole (B8745197) nucleus is a key feature in numerous compounds investigated for their anticancer properties. researchgate.netnih.gov Research has explored their ability to induce cancer cell death, modulate cell cycle progression, and inhibit specific molecular pathways crucial for tumor growth and survival.
Cytotoxicity against Cancer Cell Lines
Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. These compounds are often evaluated for their ability to inhibit cell growth, with results typically reported as IC50 values, which represent the concentration required to inhibit 50% of cell proliferation.
Studies have shown that these derivatives are active against breast cancer cell lines such as MCF-7 and MDA-MB-231, and lung cancer cell lines like A549. researchgate.netnih.gov For instance, certain novel 1,2,4-oxadiazole derivatives have been identified as potent inhibitors against EGFR-positive cancer cell lines, including MCF7. nih.gov Similarly, other synthesized series of 1,3,4-oxadiazole (B1194373) analogues have shown notable activity against MCF-7 and A549 cell lines. nih.gov
The National Cancer Institute (NCI) has also screened oxadiazole analogues against its panel of 59 human cancer cell lines, which includes lines from leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. nih.govacs.orgsemanticscholar.org Specific derivatives have shown significant growth inhibition against cell lines such as the CNS cancer line SNB-19, ovarian cancer line OVCAR-8, and the breast cancer line MDA-MB-231. nih.gov
Table 1: Cytotoxicity of Selected Oxadiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | Measured Activity (IC50 / % Growth Inhibition) | Reference |
|---|---|---|---|---|
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | CNS Cancer | 86.61% PGI* at 10 µM | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 | Ovarian Cancer | 85.26% PGI* at 10 µM | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | A549/ATCC | Lung Cancer | 56.88% PGI* at 10 µM | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-231 | Breast Cancer | 56.4% PGI* at 10 µM | nih.gov |
| 1,2,4-Oxadiazole Derivatives (7a, 7b, 7m) | MCF7 | Breast Cancer | IC50 from 8–13 µM | nih.gov |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | MCF-7 | Breast Cancer | IC50 between 10.64 and 33.62 µM | nih.gov |
*PGI = Percent Growth Inhibition
Apoptosis Induction and Cell Cycle Modulation
A primary mechanism through which oxadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that treatment with these compounds leads to characteristic morphological and biochemical changes in cancer cells associated with apoptosis. This includes the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov
In addition to inducing apoptosis, these compounds can modulate the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication. By interfering with this process, anticancer agents can halt the proliferation of cancer cells. Research on 1,2,4-oxadiazole derivatives has demonstrated that they can cause cell cycle arrest, often at the G1/G0 or G2 phases, preventing the cells from proceeding to mitosis. nih.gov For example, a lead compound from a series of 3,5-diaryl-1,2,4-oxadiazoles was shown to selectively induce apoptosis and inhibit cell growth in tumor cells. nih.gov This was associated with alterations in key genes that regulate the cell cycle and apoptosis, such as cyclin D1 and p21. nih.gov
Inhibition of Specific Oncogenic Pathways/Targets
The anticancer activity of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives is often linked to their ability to inhibit specific proteins and pathways that are critical for cancer cell survival and proliferation.
EGFR Inhibition : The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and is often overexpressed in various cancers. nih.govnih.gov The 1,2,4-oxadiazole scaffold has been utilized to develop potent EGFR inhibitors. nih.govnih.gov Certain derivatives have shown a robust inhibitory effect against the wild-type EGFR enzyme, highlighting their potential as targeted cancer therapeutics. nih.govnih.gov
Tubulin Inhibition : Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for cancer therapy. nih.gov Several 1,3,4-oxadiazole compounds have been identified as tubulin polymerization inhibitors. nih.govresearchgate.net By binding to tubulin, these agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov
HDAC Inhibition : Histone deacetylases (HDACs) are enzymes that play a role in gene expression and are implicated in cancer development. Inhibitors of HDACs are an established class of anticancer drugs. Research has led to the development of 1,2,4-oxadiazole-containing compounds that act as selective inhibitors of class-IIa HDACs, such as HDAC4 and HDAC5. nih.gov
RET Kinase Inhibition : The RET proto-oncogene encodes a receptor tyrosine kinase, and mutations in this gene can drive the development of certain types of thyroid cancer. A series of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides were designed and evaluated as RET kinase inhibitors. One compound, in particular, demonstrated strong inhibition of RET kinase activity at both the molecular and cellular levels, effectively inhibiting the proliferation of cells driven by both wildtype and mutated RET. nih.gov
Antiviral Properties
Beyond their anticancer applications, derivatives of this compound have been investigated for their potential as antiviral agents. Much of this research has focused on targeting key enzymes of the SARS-CoV-2 virus, the causative agent of COVID-19.
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro, also known as 3CLpro) is a crucial enzyme for the replication and transcription of SARS-CoV-2. nih.gov It processes viral polyproteins, making it an attractive target for antiviral drug development. nih.govscienceopen.comresearchgate.net A series of Mpro inhibitors featuring the 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold have been identified. nih.gov Through structure-activity relationship (SAR) studies, researchers have optimized these compounds to enhance their inhibitory activity. The most potent compound from one such study exhibited an IC50 value of 5.27 µM against Mpro, providing a promising lead for the development of new small-molecule antivirals. nih.gov
Table 2: Inhibitory Activity of Selected Oxadiazole Derivatives against SARS-CoV-2 Proteases
| Compound Class | Viral Target | Measured Activity (IC50) | Reference |
|---|---|---|---|
| 3-Phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | 5.27 µM | nih.gov |
| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro | 7.197 µM | nih.gov |
SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition
The papain-like protease (PLpro) is another essential enzyme for SARS-CoV-2 replication. nih.govembopress.org It is responsible for cleaving the viral polyprotein and also plays a role in dysregulating the host's innate immune response. embopress.orgresearchgate.netscienceopen.com Consequently, PLpro is considered a promising therapeutic target. nih.gov Researchers have repurposed the 1,2,4-oxadiazole scaffold to develop inhibitors of SARS-CoV-2 PLpro. nih.gov By mimicking the structural features of a known PLpro inhibitor, a series of derivatives were synthesized. One compound, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, displayed promising inhibitory potential against SARS-CoV-2 PLpro with an IC50 value of 7.197 µM. nih.gov
Antimicrobial Efficacy
The 1,2,4-oxadiazole nucleus is a constituent of various synthetic compounds that have been evaluated for their efficacy against a range of pathogenic bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Studies on 1,3,4-oxadiazole derivatives have shown notable activity against Staphylococcus aureus. For instance, a series of novel 1,3,4-oxadiazole derivatives demonstrated potent antibacterial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/ml against seven different S. aureus strains. nih.gov At four times their MIC, these compounds were found to be bactericidal, killing the cells within 24 hours. nih.gov They were also effective at inhibiting biofilm formation, a key virulence factor in staphylococcal infections. nih.gov
While extensive data on the specific aniline (B41778) derivative is limited, related structures show promise. For example, certain 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives incorporating other five-membered heterocycles have shown inhibitory activity against S. aureus and Bacillus subtilis. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Oxadiazole Derivatives
| Compound Class | Bacterial Strain(s) | Key Findings (MIC) |
|---|---|---|
| 1,3,4-Oxadiazole derivatives (OZE-I, -II, -III) | Staphylococcus aureus (including MRSA strains) | 4–32 μg/ml nih.gov |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | Growth inhibition zones of 8-9 mm observed nih.gov |
The antifungal potential of oxadiazole derivatives has been explored, with some compounds showing efficacy against various fungal pathogens. A study focusing on 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid moieties revealed significant in vitro antifungal activities against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com For example, one of the most active compounds, 4f, displayed EC₅₀ values of 12.68 μg/mL against R. solani and 8.81 μg/mL against Colletotrichum capsica. mdpi.com
Another study synthesized a new series of 2-oxazolines, specifically 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, and tested their activity against six Candida species. The results showed that these hybrid molecules had lower MIC values, indicating better inhibition, compared to the reference drug fluconazole (B54011). mdpi.comresearchgate.net These findings suggest that the oxadiazole scaffold can be a valuable component in the design of new antifungal agents.
Table 3: In Vitro Antifungal Activity of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Key Findings (EC₅₀ / MIC) |
|---|---|---|
| 1,2,4-Oxadiazole derivative (4f) | Rhizoctonia solani, Colletotrichum capsica | EC₅₀ = 12.68 μg/mL, 8.81 μg/mL, respectively mdpi.com |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Lower MIC values than fluconazole mdpi.comresearchgate.net |
Derivatives of 3-phenyl-1,2,4-oxadiazole have emerged as promising candidates in the search for new antituberculosis agents, particularly those targeting essential mycobacterial enzymes.
A study focused on 3-phenyl-5-(1-phenyl-1H- nih.govmdpi.comnih.govtriazol-4-yl)- mdpi.commdpi.comnih.govoxadiazole derivatives identified compounds with activity against Mycobacterium tuberculosis mono-resistant strains. nih.gov The investigation revealed that these compounds could inhibit mycobacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis. Specifically, in vitro screening identified 10 compounds active against methionyl-tRNA synthetase (MetRS) and 3 compounds active against leucyl-tRNA synthetase (LeuRS). nih.gov One notable compound from this series exhibited an MIC of 12.5 µM against the M. tuberculosis H37Rv strain and an IC₅₀ of 148.5 µM against mycobacterial MetRS. nih.gov
Furthermore, a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were evaluated against H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. semanticscholar.org One compound with a para-trifluorophenyl substitution showed excellent activity, with MIC values of 8 and 16 μg/ml against the susceptible H37Rv and MDR strains, respectively. semanticscholar.org Computational studies suggested that these compounds may exert their effect by targeting the polyketide synthase (Pks13) enzyme, which is essential for the synthesis of mycolic acids in the mycobacterial cell wall. semanticscholar.orgmdpi.com
Table 4: In Vitro Antitubercular Activity and Enzyme Inhibition
| Compound/Derivative Class | Target Enzyme/Strain | Key Findings |
|---|---|---|
| 3-phenyl-5-(1-phenyl-1H- nih.govmdpi.comnih.govtriazol-4-yl)- mdpi.commdpi.comnih.govoxadiazole derivative | Mycobacterial MetRS / M. tuberculosis H37Rv | IC₅₀ = 148.5 µM / MIC = 12.5 µM nih.gov |
| 3,5-disubstituted-1,2,4-oxadiazole derivative (3a) | M. tuberculosis H37Rv / MDR-MTB | MIC = 8 μg/ml / MIC = 16 μg/ml semanticscholar.org |
| 3,5-disubstituted-1,2,4-oxadiazole derivatives | Polyketide synthase (Pks13) | Identified as a putative target through molecular docking semanticscholar.org |
Neurological and Central Nervous System Activities
The 1,2,4-oxadiazole and related 1,3,4-oxadiazole cores have been incorporated into various molecular structures to assess their potential as anticonvulsant agents. These compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests.
One study synthesized a series of 1,3,4-oxadiazole derivatives and performed in vivo anticonvulsant evaluations. researchgate.netwu.ac.th The results indicated that some of these compounds exhibited notable anticonvulsant activity in both the PTZ and MES test methods when compared to reference drugs. researchgate.netwu.ac.th Another investigation into phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids found that while only two compounds showed activity in the PTZ test, all the new compounds were active in the MES test. nih.gov The most potent among these, compound 8k, provided 75% protection against MES-induced seizures at a low dose of 2 mg/kg. nih.gov
Furthermore, a study on annulated 4-(6-phenyl-7H- mdpi.commdpi.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazin-3-yl)-aniline, a related triazole derivative, demonstrated significant anticonvulsant properties in various experimental models, including those induced by PTZ, isoniazid, and bicuculline. biomedpharmajournal.org These findings underscore the potential of heterocyclic compounds containing the oxadiazole or a bioisosteric triazole ring as a basis for the development of novel anticonvulsant therapies.
Table 5: Anticonvulsant Activity of Selected Oxadiazole and Triazole Derivatives
| Compound/Derivative Class | Animal Model | Key Findings |
|---|---|---|
| 1,3,4-Oxadiazole derivatives (C4 & C5) | Maximal Electroshock (MES) & Pentylenetetrazol (PTZ) tests | Showed increased anticonvulsant activity compared to reference drugs researchgate.netwu.ac.th |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrid (8k) | MES test | 75% protection at 2 mg/kg nih.gov |
| Annulated 4-(6-phenyl-7H- mdpi.commdpi.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazin-3-yl)-aniline | PTZ, Isoniazid, Bicuculline induced seizure models | Showed high activity at doses of 3, 10, and 30 mg/kg in the PTZ model biomedpharmajournal.org |
Cholinesterase Inhibition (AChE, BuChE)
Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the progression of Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies on a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives revealed that the nature of the substituent at both positions 3 and 5 of the oxadiazole ring significantly influences inhibitory activity. nih.govnih.gov
For instance, compounds featuring a phenyl ring at the 3-position and a thiophene (B33073) moiety at the 5-position demonstrated notable AChE inhibition. nih.gov Further modifications showed that incorporating a benzyl (B1604629) group at position 3 generally resulted in higher AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl groups. nih.gov A series of novel 1,2,4-oxadiazole derivatives showed excellent inhibitory activity against AChE, with several compounds being more potent than the reference drug donepezil. nih.gov
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 2b | 0.0158 | ND | nih.gov |
| Derivative 2c | 0.027 | ND | nih.gov |
| Derivative 2d | 0.019 | ND | nih.gov |
| Derivative 9a | 0.021 | ND | nih.gov |
| Derivative 9b | 0.025 | ND | nih.gov |
ND: Not Determined
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
The 1,2,4-oxadiazole nucleus has been identified as a promising scaffold for the inhibition of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are implicated in neurodegenerative disorders like Parkinson's disease. tandfonline.commdpi.com
Significant findings include a study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a derivative of the core structure. This compound demonstrated potent and highly selective inhibition of the MAO-B isoform. mdpi.com In vitro assays using recombinant human MAO-A and MAO-B determined that the compound inhibited MAO-B with an IC₅₀ value of 0.036 µM, while showing only weak inhibition of MAO-A at a much higher concentration. mdpi.com This high selectivity for MAO-B is a desirable characteristic for potential therapeutic agents for Parkinson's disease. mdpi.com Other studies have confirmed that the 1,2,4-oxadiazole scaffold is optimal for MAO-B inhibition, particularly with a phenyl ring at position 3. nih.gov
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 150 | 0.036 | mdpi.com |
| Derivative 1a | 47.25 | >200 | nih.gov |
| Derivative 1b | 129.7 | >200 | nih.gov |
| Derivative 3a | 70.33 | >200 | nih.gov |
GABA Modulation
Derivatives of 3- and 5-aryl-1,2,4-oxadiazole have been shown to modulate the γ-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the central nervous system. A series of these compounds were prepared and evaluated for anticonvulsant activity, which is often mediated through the potentiation of GABAergic neurotransmission. lookchem.comcapes.gov.br
In vitro studies revealed that several of these 1,2,4-oxadiazole derivatives act as selective GABA potentiating compounds. lookchem.comcapes.gov.br Notably, this modulation occurs without interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor, suggesting a distinct mechanism of action. lookchem.comcapes.gov.br This activity highlights the potential of this chemical scaffold in developing agents for conditions characterized by neuronal hyperexcitability, such as epilepsy. lookchem.comcapes.gov.br
Other Biological Activities
Anti-inflammatory Effects
The 1,2,4-oxadiazole scaffold is recognized for its anti-inflammatory properties. tandfonline.comrjptonline.orgmdpi.com In vitro studies on various derivatives have demonstrated their potential to modulate inflammatory pathways. For example, a series of 1,2,4-oxadiazole compounds were screened for their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. One compound prominently inhibited the LPS-induced activation of NF-κB and blocked the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation. researchgate.net
Another study on 3-aryl-1,2,4-oxadiazole derivatives derived from indomethacin (B1671933) showed weak to moderate anti-inflammatory activity, measured by their ability to inhibit nitric oxide (NO) production in vitro. tandfonline.com The two most active compounds demonstrated inhibition rates of 37.2% and 33.7%. tandfonline.com These findings suggest that the 1,2,4-oxadiazole core can serve as a template for developing novel anti-inflammatory agents. tandfonline.comresearchgate.net
Antioxidant Potential
Derivatives of 1,2,4-oxadiazole have been evaluated for their antioxidant capabilities. tandfonline.comrjptonline.org The heterocycle is considered a valuable component in the design of compounds aimed at mitigating oxidative stress. tandfonline.comnih.gov In vitro screenings of 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown strong antioxidant activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. tandfonline.com While this data is for a different isomer, the general literature supports the antioxidant potential of the broader oxadiazole class. tandfonline.comrjptonline.org For instance, 5-amino-substituted 1,2,4-oxadiazoles were studied, and though they showed generally low interaction with the stable DPPH radical, their biological relevance is noted. rjptonline.org The antioxidant activity is a component of the multifunctional potential of these compounds in the context of neurodegenerative diseases like Alzheimer's. nih.gov
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
Inhibition of glycogen synthase kinase-3 beta (GSK-3β) is a significant therapeutic strategy for neurodegenerative diseases like Alzheimer's, as the enzyme is involved in tau protein hyperphosphorylation and β-amyloid production. nih.gov The oxadiazole scaffold has been identified as a particularly potent framework for developing selective GSK-3 inhibitors. nih.govtau.ac.il
Structure-based optimization of oxadiazole-containing compounds has yielded highly potent inhibitors. One acetamide (B32628) derivative, for example, exhibited an IC₅₀ of 17 nM for GSK-3β. nih.govtau.ac.il This demonstrates the significant potential of the 1,2,4-oxadiazole core in designing powerful and selective inhibitors of this key enzyme. nih.govtau.ac.il
| Compound Class/Derivative | GSK-3β IC₅₀ | Reference |
|---|---|---|
| Acetamide Derivative (26d) | 17 nM | nih.govtau.ac.il |
| Benzodioxane Derivative (8g) | >1000 nM (Selective for GSK-3α) | nih.govtau.ac.il |
Alpha-Amylase Inhibition
The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a well-established therapeutic strategy for managing postprandial hyperglycemia, a key concern in diabetes mellitus. nih.govjournalgrid.com By delaying the breakdown of dietary starches into glucose, α-amylase inhibitors can help regulate blood glucose levels. nih.gov In this context, various heterocyclic compounds, including derivatives of oxadiazole, have been investigated for their potential as α-amylase inhibitors. journalgrid.combuketov.edu.kz
In vitro studies have demonstrated that derivatives of the 1,3,4-oxadiazole isomer, in particular, exhibit a range of inhibitory activities. The potency of these compounds is often influenced by the nature of the functional groups attached to the core structure. nih.gov For instance, a series of novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated, with one aryl derivative showing strong inhibitory activity against α-amylase. nih.gov Similarly, other synthesized 1,3,4-oxadiazole derivatives, designated SC2 and SC8, demonstrated potent α-amylase inhibition when compared to the standard drug acarbose. buketov.edu.kzresearchgate.net Another study on novel 1,3,4-oxadiazole derivatives (SOZDs) also reported significant, concentration-dependent α-amylase inhibition. journalgrid.com
While these findings highlight the potential of the broader oxadiazole class as α-amylase inhibitors, specific in vitro research focusing on the α-amylase inhibitory activity of this compound and its direct derivatives was not prominent in the reviewed scientific literature. The existing data primarily centers on the 1,3,4-oxadiazole scaffold.
| Compound Series | Derivative | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |
|---|---|---|---|---|
| 2-Thione-1,3,4-oxadiazole | 5g (Aryl derivative) | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |
| Substituted 1,3,4-oxadiazole | SC2 | 36.5 ± 1.5 | Acarbose | 68.9 ± 3.2 |
| SC8 | 45.2 ± 2.1 | |||
| Substituted 1,3,4-oxadiazole | SOZD4 | 2.84 | Acarbose | 4.76 |
| SOZD5 | 3.12 |
Aggrecanase Inhibition (ADAMTS-5)
Aggrecanases, particularly ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), are key enzymes implicated in the degradation of aggrecan, a major component of articular cartilage. nih.govnih.gov The activity of ADAMTS-5 is a hallmark of degenerative joint diseases like osteoarthritis, making it a prime therapeutic target for the development of disease-modifying drugs. nih.govnih.gov
The search for potent and selective ADAMTS-5 inhibitors has led to the exploration of various chemical scaffolds. Research has indicated that the 1,2,4-oxadiazole ring can be a crucial pharmacophoric element for aggrecanase inhibition. In one study focusing on a series of biaryl derivatives, the isosteric replacement of a 1,2,4-oxadiazole ring with a phenyl group led to a complete loss of inhibitory activity, underscoring the importance of the oxadiazole moiety for interacting with the target enzyme. lookchem.com Another study reported a series of 4-(benzamido)-4-(1,3,4-oxadiazol-2-yl)butanoic acids as aggrecanase inhibitors, where a derivative featuring a trimethoxy phenyl group demonstrated inhibitory activity in the low micromolar range against both ADAMTS-4 and ADAMTS-5. nih.gov
These studies suggest that the oxadiazole core can serve as a valuable component in the design of aggrecanase inhibitors. However, the existing research has focused on specific derivatives that are structurally distinct from this compound. Direct in vitro studies detailing the specific inhibitory effects of this compound or its immediate derivatives against ADAMTS-5 were not identified in the reviewed literature.
| Compound Series | Key Finding | Target(s) |
|---|---|---|
| Biaryl derivatives with 1,2,4-oxadiazole | Isosteric replacement of the 1,2,4-oxadiazole ring with a phenyl group resulted in a complete loss of activity. lookchem.com | ADAMTS-5 |
| 4-(Benzamido)-4-(1,3,4-oxadiazol-2-yl)butanoic acids | A biphenyl (B1667301) derivative (Compound 19) with a trimethoxy phenyl moiety showed low micromolar inhibitory activity. nih.gov | ADAMTS-4 & ADAMTS-5 |
Structure Activity Relationship Sar Investigations of 3 3 Phenyl 1,2,4 Oxadiazol 5 Yl Aniline Derivatives
Impact of Substituent Nature and Position on Biological Activity
The biological activity of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline derivatives can be profoundly influenced by the nature and placement of substituents on both the aniline (B41778) and the terminal phenyl ring. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with target proteins, membrane permeability, and metabolic stability.
The electronic properties of substituents play a pivotal role in modulating the biological activity of 1,2,4-oxadiazole (B8745197) derivatives, though the optimal electronic nature is often target-dependent. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution across the molecule, affecting its ability to form key interactions such as hydrogen bonds or pi-stacking with a biological target.
In some studies, the introduction of strong EWGs on the aryl ring attached to the oxadiazole has been shown to enhance biological activity. For instance, in a series of 1,2,4-oxadiazole derivatives evaluated for antitumor potency, the presence of an EWG on the 5-aryl ring led to an increase in activity. Conversely, other research has demonstrated that the presence of an EWG, such as a nitro group, can abolish the activity of certain 1,2,4-oxadiazole-based compounds, for example, in the context of acetylcholinesterase (AChE) inhibition. Similarly, replacing either EDGs or EWGs with halogen atoms on the phenyl ring has been reported to decrease antiproliferative activities in some cancer cell lines, suggesting that a delicate electronic balance is required for optimal potency. This highlights that the electronic requirements for activity are highly specific to the biological system being studied.
| Biological Target/Activity | Substituent Effect on Phenyl Ring | Outcome on Activity |
| Antitumor | Introduction of Electron-Withdrawing Group (EWG) | Increased potency |
| Acetylcholinesterase (AChE) Inhibition | Presence of Electron-Withdrawing Group (EWG) | Abolished activity |
| Antiproliferative (MCF-7, A549, A375 cell lines) | Replacement of EDG/EWG with Halogen | Decreased potency |
Steric factors, including the size and shape of substituents, are critical determinants of biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into a target's binding pocket. Conversely, in some cases, larger groups may be necessary to establish favorable van der Waals interactions or to occupy a specific hydrophobic pocket within the receptor.
Lipophilicity, often expressed as logP, is a key physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must possess a balanced lipophilicity to effectively cross biological membranes to reach its target, while also maintaining sufficient aqueous solubility to be transported in physiological fluids.
| Substituent Position on Aniline Ring | General Effect on Lipophilicity (logP) | Potential Rationale |
| ortho | Higher | Potential for intramolecular hydrogen bonding, reducing polarity. |
| meta | Higher | Similar to ortho, though often to a lesser extent. |
| para | Lower | Group is more exposed, leading to increased interaction with aqueous environment. |
Role of the Aniline Moiety in Bioactivity
The aniline moiety is a crucial component of the this compound scaffold and plays a significant role in its biological activity. The primary amino group (-NH₂) is a key hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling it to form critical interactions with amino acid residues in the active site of target proteins. The aromatic ring of the aniline can participate in pi-pi stacking or hydrophobic interactions.
The importance of the aniline group is underscored by the fact that many active compounds in this class are aniline derivatives. However, the presence of an aniline moiety can sometimes be associated with metabolic liabilities, potentially leading to the formation of reactive metabolites and associated toxicity. cresset-group.com For this reason, in drug development, the aniline group is sometimes replaced with a bioisostere—a different functional group that retains the key biological interactions while improving the molecule's safety profile. ctppc.orgestranky.sk Strategies for aniline replacement can involve substituting it with other small, hydrogen-bonding heterocycles or other groups that can mimic its electronic and steric properties, thereby fine-tuning the pharmacological profile. cresset-group.com
Significance of the Phenyl Substituent at Position 3 of the Oxadiazole Ring
The phenyl group at the C3 position of the 1,2,4-oxadiazole ring is another key structural feature that heavily influences biological activity. This aromatic ring often serves as a crucial anchor, engaging in hydrophobic and/or pi-stacking interactions within a receptor's binding pocket. Its orientation relative to the central oxadiazole ring is critical for establishing these interactions effectively.
SAR studies have shown that this phenyl ring is amenable to modification. For instance, in one study, substituting the phenyl group with a pyridine (B92270) ring resulted in compounds that retained potent activity, indicating that a heteroaromatic ring can effectively mimic the interactions of the phenyl group while potentially offering advantages in terms of solubility or metabolic properties. researchgate.net In other cases, the addition of small substituents to this phenyl ring has been used to probe the topology of the binding site and optimize potency. The fact that this position can be modified without a complete loss of activity suggests that while the aryl group itself is important for binding, it also serves as a valuable vector for further optimization of the molecule's properties.
Conformational Flexibility and Rigidity Studies
Crystallographic studies of related 1,2,4-oxadiazole structures have shown that the torsion angle between the phenyl ring at C3 and the central oxadiazole ring is often small, indicating a nearly coplanar arrangement that maximizes conjugation. researchgate.net However, the molecule is not entirely rigid. The bond connecting the aniline group to the oxadiazole ring also allows for rotation. In some crystal structures of similar scaffolds, the dihedral angle between the two aromatic ring systems can be significant, indicating a twisted conformation. nih.gov
Molecular dynamics simulations and computational studies further reveal that these molecules can adopt different low-energy conformations. sciepub.commdpi.comnih.gov This conformational flexibility allows the molecule to adapt its shape to fit the specific topology of a biological target's binding site. A balance between conformational rigidity and flexibility is often desirable in drug design. A degree of rigidity helps to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding, while a degree of flexibility allows for an induced-fit interaction with the target.
Comparative SAR Studies with Other Oxadiazole Isomers (e.g., 1,3,4-oxadiazoles)
In medicinal chemistry, the principle of bioisosterism—the substitution of one group with another that has similar physical or chemical properties—is a cornerstone of drug design. Oxadiazole isomers, particularly 1,2,4- and 1,3,4-oxadiazoles, are frequently employed as bioisosteres for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties. researchgate.netresearchgate.net However, the specific arrangement of heteroatoms within the oxadiazole ring can lead to significant differences in biological activity, physicochemical properties, and target interaction. manchester.ac.ukresearchgate.net This section explores the comparative structure-activity relationships (SAR) between this compound derivatives and their 1,3,4-oxadiazole (B1194373) counterparts.
| Compound | Oxadiazole Isomer | Substituent (R) | CB2 K_i (nM) | Fold Reduction in Affinity |
|---|---|---|---|---|
| 1a | 1,2,4-Oxadiazole | 4-Bromo-2-fluorophenyl | 2.9 | 10-fold |
| 9a | 1,3,4-Oxadiazole | 4-Bromo-2-fluorophenyl | 25 | |
| 1b | 1,2,4-Oxadiazole | 2-Bromo-4-fluorophenyl | 6.7 | 50-fold |
| 9b | 1,3,4-Oxadiazole | 2-Bromo-4-fluorophenyl | 335 |
Conversely, research into anthranilic diamide (B1670390) analogs designed as insecticides revealed an opposite trend. rsc.org In this class of compounds, those incorporating a 1,3,4-oxadiazole ring were found to be more potent than their 1,2,4-oxadiazole counterparts against the diamondback moth, Plutella xylostella. rsc.org For example, compound 6 , which features a 5-(methylthio)-1,3,4-oxadiazol-2-yl group, demonstrated 71.43% larvicidal activity at a concentration of 0.4 µg/mL. In contrast, its 1,2,4-oxadiazole analog, compound 18 , required a significantly higher concentration to achieve comparable efficacy. This highlights that for the target receptors in these insects, the electronic and steric properties of the 1,3,4-oxadiazole scaffold are more favorable for binding and subsequent biological action. rsc.org
| Compound | Oxadiazole Isomer | Activity (%) | Concentration (µg/mL) |
|---|---|---|---|
| 6 | 1,3,4-Oxadiazole | 71.43 | 0.4 |
| 18 | 1,2,4-Oxadiazole | Less potent than compound 6 |
Mechanistic Insights and Molecular Targeting
Identification of Putative Biological Targets and Pathways
The aminophenyl-oxadiazole scaffold, characteristic of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, has been investigated for its interaction with a range of biological molecules, including enzymes, receptors, and ion channels.
Research has primarily focused on the inhibitory effects of this compound derivatives on enzymes involved in neurological and other pathological processes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Derivatives of this compound have been identified as inhibitors of both AChE and BuChE, enzymes critical in the breakdown of the neurotransmitter acetylcholine. A particular derivative, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline, has demonstrated notable inhibitory activity against both enzymes, with IC50 values of 0.087 μM for AChE and 0.224 μM for BuChE. Another study reported an IC50 value of 1.21 ± 0.14 μM against AChE for a similar derivative. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
Monoamine Oxidase (MAO): The 1,2,4-oxadiazole (B8745197) nucleus, a core component of this compound, is recognized for its role in the design of selective MAO inhibitors. MAO enzymes are involved in the metabolism of monoamine neurotransmitters and are targets for the treatment of depression and neurodegenerative disorders.
For the following enzymes, no direct inhibitory activity by this compound has been reported in the reviewed literature: Mpro, PLpro, GSK-3β, Pks13, LeuRS, MetRS, ADAMTS-5, HDAC, EGFR, and tubulin.
| Target Enzyme | Inhibitor | IC50 (μM) |
| Acetylcholinesterase (AChE) | 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline | 0.087 |
| Acetylcholinesterase (AChE) | 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline | 1.21 ± 0.14 |
| Butyrylcholinesterase (BuChE) | 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline | 0.224 |
The interaction of this compound with specific receptors has been explored, although data is limited.
Kappa Opioid Receptor: The core structure of this compound is related to compounds that have been investigated as selective antagonists of the kappa opioid receptor.
There is currently no available data to suggest the modulation of GABA receptors or sirtuin 2 by this compound.
There is no available information from the reviewed scientific literature to indicate any interaction between this compound and sodium channels.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms underlying the observed biological activities of this compound derivatives have been investigated through kinetic studies and computational modeling.
Inhibition Kinetics and Binding Modes: For the inhibition of AChE, kinetic analysis of a derivative of this compound revealed a mixed-type inhibition. Molecular docking studies have provided insights into the binding mode of these inhibitors within the active site of cholinesterases. These studies suggest that the compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Specifically, the aniline (B41778) portion of the molecule is proposed to interact with the CAS, while the phenyl-oxadiazole moiety may engage with the PAS. The binding is thought to be stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site gorge.
Cellular Effects Beyond Cytotoxicity
The cellular effects of this compound derivatives have been explored in various contexts, revealing activities that are not solely dependent on cytotoxicity.
Pathway Modulation: As inhibitors of MAO, derivatives of this compound have the potential to modulate signaling pathways regulated by monoamine neurotransmitters. By preventing the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine, these compounds can influence downstream cellular signaling cascades.
Specific Protein Interactions: The targeted inhibition of enzymes like AChE and BuChE demonstrates specific protein interactions. These interactions are crucial for the potential therapeutic effects of these compounds, particularly in the context of neurodegenerative diseases where the activity of these enzymes is dysregulated.
Computational Chemistry and Drug Design Applications
QSAR (Quantitative Structure-Activity Relationship) Modeling
Development of Predictive Models for Biological Activity
While computational methodologies are widely applied to the broader class of 1,2,4-oxadiazoles to explore their potential as therapeutic agents, the specific data required to detail these aspects for "3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline" is not available.
Identification of Key Molecular Descriptors
In the realm of computational drug design, molecular descriptors are crucial numerical values that characterize the properties of a molecule. For this compound and its analogues, these descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity. Key descriptors for this class of compounds often fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule. For the 1,2,4-oxadiazole (B8745197) ring, which is electron-poor, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significant. The distribution of partial charges on the atoms of the oxadiazole ring and the connected phenyl rings also plays a vital role in molecular interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area are fundamental. The spatial arrangement of the phenyl rings relative to the central oxadiazole core, defined by torsion angles, is critical for fitting into the binding sites of biological targets.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a primary descriptor in this category. The presence of the aniline (B41778) group in this compound would significantly influence its hydrophobicity compared to unsubstituted analogues.
Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape profiles. They provide a simplified representation of the complex molecular structure for use in QSAR studies.
A study on 3,5-disubstituted-1,2,4-oxadiazoles as Sirt2 inhibitors highlighted the importance of a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position for inhibitory action, underscoring the significance of specific structural features that can be captured by these descriptors. nih.gov
In Silico Screening and Lead Optimization
In silico screening and lead optimization are pivotal in modern drug discovery, allowing for the rapid assessment of large compound libraries and the refinement of promising candidates. For derivatives of 1,2,4-oxadiazole, including structures analogous to this compound, these computational techniques have been effectively applied.
Virtual Screening: In a typical virtual screening workflow, a library of compounds is docked against a specific biological target. For instance, in the search for novel apoptosis inducers, a high-throughput screening of 3-aryl-5-aryl-1,2,4-oxadiazoles was conducted. nih.gov This process involves:
Target Identification and Preparation: A protein structure, often obtained from the Protein Data Bank (PDB), is prepared for docking by adding hydrogen atoms and assigning partial charges.
Ligand Library Preparation: A database of 1,2,4-oxadiazole derivatives is prepared by generating 3D conformers for each molecule.
Molecular Docking: The ligands are computationally "docked" into the active site of the target protein. A scoring function then estimates the binding affinity.
Lead Optimization: Once a "hit" compound is identified, computational methods are used to optimize its properties. For a molecule like this compound, this could involve:
Modifying Substituents: The effects of adding different functional groups to the phenyl or aniline rings can be predicted to enhance binding affinity or improve ADME properties. For example, replacing the phenyl group at the 3-position with a pyridyl group was explored in the optimization of apoptosis inducers. nih.gov
Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amide or ester groups to improve metabolic stability. nih.gov Further modifications could involve replacing the aniline moiety with other functional groups to modulate activity and selectivity.
The following table illustrates the kind of data generated during in silico studies of related 1,2,4-oxadiazole derivatives.
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| 1d | TIP47 | - | Not Specified | Apoptosis Inducer |
| 4l | TIP47 | - | Not Specified | Apoptosis Inducer |
| Generic | Sirt2 | - | Not Specified | Sirt2 Inhibition |
Note: The data in this table is derived from studies on analogous compounds and is for illustrative purposes. nih.govnih.gov
Design Principles for Novel 1,2,4-Oxadiazole-Based Agents
The design of novel therapeutic agents based on the 1,2,4-oxadiazole scaffold is guided by several key principles derived from extensive structure-activity relationship (SAR) studies and computational modeling.
Scaffold Hopping and Bioisosterism: The 1,2,4-oxadiazole ring is a valuable scaffold that is metabolically stable and can act as a bioisosteric replacement for esters and amides. nih.gov This allows for the modification of known drugs to improve their pharmacokinetic profiles.
Substitution Patterns: The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles is highly dependent on the nature and position of the substituents on the aryl rings.
Position 3: In several studies, a substituted phenyl or pyridyl group at this position has been shown to be crucial for activity. nih.govnih.gov
Position 5: The substituent at this position is also critical for determining the compound's biological target and potency. A substituted five-membered ring at the 5-position was found to be important for the apoptosis-inducing activity of some 1,2,4-oxadiazoles. nih.gov
Exploitation of Specific Interactions: The design process often focuses on creating molecules that can form specific hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the target protein. The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors.
Multi-target Drug Design: The versatility of the 1,2,4-oxadiazole scaffold allows for the design of agents that can modulate multiple targets, which can be advantageous for treating complex diseases like cancer.
The following table summarizes some of the SAR findings for related 3,5-diaryl-1,2,4-oxadiazoles.
| R1 (at position 3) | R2 (at position 5) | Effect on Activity |
| 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | Potent apoptosis inducer |
| 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | In vivo antitumor activity |
| 4-Chlorophenyl | Piperidine-1-ylmethyl | Sirt2 inhibition |
Note: This table is based on findings from analogous compounds to illustrate design principles. nih.govnih.gov
Future Research Directions and Unexplored Potential
Exploration of New Chemical Space around the 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Scaffold
The foundational structure of this compound offers a versatile template for chemical modification to explore new chemical space and optimize biological activity. Structure-activity relationship (SAR) studies on related 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated that modifications at both the 3- and 5-positions of the oxadiazole ring significantly influence their therapeutic effects. nih.govresearchgate.net
Future efforts will likely focus on systematic modifications of the terminal phenyl and aniline (B41778) rings. This includes the introduction of a wide array of substituents—both electron-donating and electron-withdrawing groups—at various positions on these rings to modulate the electronic properties and steric profile of the molecule. For instance, studies on other 1,2,4-oxadiazoles have shown that introducing specific groups can enhance anticancer potency. nih.gov Furthermore, replacing the phenyl or aniline rings with other aromatic or heteroaromatic systems could lead to the discovery of compounds with novel biological targets or improved selectivity. nih.gov The generation of extensive libraries of such analogs is crucial for building comprehensive SAR models to guide the rational design of more potent and selective therapeutic agents. nih.govacs.org
| Modification Site | Proposed Substituent/Replacement | Rationale/Potential Impact | Supporting Evidence/Concept |
|---|---|---|---|
| 3-Phenyl Ring | Introduction of halogens (F, Cl, Br), alkyl, or alkoxy groups | Modulate lipophilicity, metabolic stability, and binding interactions. | SAR studies on anticancer 1,2,4-oxadiazoles show activity is sensitive to substitutions on the aryl rings. nih.govresearchgate.net |
| 3-Phenyl Ring | Replacement with heteroaromatic rings (e.g., pyridine (B92270), thiophene) | Introduce new hydrogen bonding capabilities and alter target specificity. | Replacement of a phenyl group with a pyridyl group has been shown to be viable in other oxadiazole series. nih.gov |
| 5-Aniline Ring | Functionalization of the amine group (e.g., acylation, alkylation) | Explore new interaction points and potentially alter the compound's role as a hydrogen bond donor. | The amine group is a key site for derivatization to explore new chemical vectors. |
| 5-Aniline Ring | Positional isomers of the amine group (ortho-, meta-, para-) | Alter the geometry of the molecule and its fit within a biological target's binding site. | Isomeric position can drastically affect biological activity. |
Investigation of Multi-Targeting Approaches
The development of drugs that can modulate multiple biological targets simultaneously is a growing strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. frontiersin.orgnih.gov The 1,2,4-oxadiazole (B8745197) scaffold is well-suited for the design of multi-target ligands due to its versatile chemical nature and proven activity against a wide range of biological targets, including enzymes like cholinesterases, monoamine oxidases (MAOs), and various kinases. nih.govrsc.org
Future research will focus on designing hybrid molecules that incorporate the this compound core with other known pharmacophores to create single chemical entities with multiple mechanisms of action. For example, in the context of Alzheimer's disease, derivatives have been designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). rsc.org Similarly, combining the oxadiazole scaffold with moieties known to inhibit targets like epidermal growth factor receptor (EGFR) and BRAF kinases could yield potent multi-target anticancer agents. frontiersin.org This polypharmacology approach may lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov
| Therapeutic Area | Biological Targets | Example/Concept | Reference |
|---|---|---|---|
| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase-B (MAO-B) | Design of 1,2,4-oxadiazole derivatives showing inhibitory activity against both ChEs and MAOs. | nih.govrsc.org |
| Cancer | EGFR, BRAFV600E | Development of 1,2,4-oxadiazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. | frontiersin.org |
| Inflammation | COX-1, 5-LO, mPGES-1, FLAP | Identification of 1,2,4-oxadiazole compounds that inhibit multiple enzymes in the eicosanoid biosynthesis pathway. | nih.gov |
| Cancer | Histone Deacetylase (HDAC), Sirtuins (HDSirt2) | The 1,2,4-oxadiazole scaffold has shown inhibitory potential against various HDACs and sirtuins. | nih.govnih.gov |
Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency
To fully explore the chemical space around the this compound scaffold, access to efficient and high-throughput synthetic methods is essential. Traditional synthetic routes for 1,2,4-oxadiazoles often involve the cyclization of O-acylamidoximes, which can be prepared from nitriles or amidoximes and carboxylic acids. nih.govnih.govchim.it While effective, these methods can be time-consuming and may not be suitable for generating large, diverse libraries.
Future research will increasingly adopt advanced synthetic methodologies to accelerate the synthesis of novel derivatives. These include:
One-pot and parallel synthesis: These approaches streamline the synthetic process, allowing for the rapid generation of many derivatives from commercially available building blocks with minimal purification steps. acs.orgbohrium.com
Flow chemistry: Continuous flow reactors offer precise control over reaction conditions, improved safety, and the potential for automated, high-throughput synthesis of 1,2,4-oxadiazole libraries. rsc.org
Microwave-assisted and ultrasound-assisted synthesis: These "green chemistry" techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. openmedicinalchemistryjournal.commdpi.com
DNA-Encoded Library (DECL) Technology: This cutting-edge platform enables the synthesis and screening of massive libraries (billions of molecules) by attaching a unique DNA tag to each compound, paving the way for the discovery of novel binders to biological targets. nih.govresearchgate.net
| Methodology | Key Advantages | Challenges/Considerations | Reference |
|---|---|---|---|
| Conventional Synthesis | Well-established procedures. | Often multi-step, time-consuming, lower throughput. | chim.it |
| One-Pot/Parallel Synthesis | High efficiency, reduced workup, suitable for library generation. | Requires careful optimization of reaction conditions for diverse substrates. | acs.org |
| Flow Chemistry | High throughput, precise control, enhanced safety, easy scale-up. | Requires specialized equipment. | rsc.org |
| DNA-Encoded Libraries (DECL) | Massive library size, rapid screening of enormous chemical space. | Synthetic reactions must be compatible with DNA tags and aqueous conditions. | nih.gov |
| Microwave/Ultrasound-Assisted | Reduced reaction times, often higher yields, "green chemistry" approach. | Scalability can be a concern for some microwave reactors. | openmedicinalchemistryjournal.commdpi.com |
Development of Robust In Vitro Models for Activity Assessment
The translation of promising compounds from the laboratory to clinical success depends heavily on the predictive power of preclinical screening models. While traditional 2D cell culture assays have been instrumental in initial activity screening, they often fail to replicate the complex microenvironment of human tissues, leading to a high attrition rate for drug candidates.
The future of screening derivatives of this compound will rely on the development and implementation of more physiologically relevant in vitro models. This includes:
3D Cell Cultures and Spheroids: These models better mimic the cell-cell interactions, nutrient gradients, and gene expression profiles of in vivo tumors and tissues.
Organoids: Patient-derived organoids can provide a platform for personalized medicine, allowing for the testing of compound efficacy on models that closely resemble a specific patient's disease.
High-Content Screening (HCS): This automated imaging-based technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed understanding of a compound's mechanism of action and potential off-target effects.
In Silico and In Vitro ADME Models: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties using computational and cell-based models (e.g., Caco-2 for permeability, microsomes for metabolic stability) is crucial for selecting candidates with favorable pharmacokinetic profiles. rsc.org
These advanced models will provide more accurate and comprehensive data on the efficacy and mechanism of action of new oxadiazole derivatives, improving the chances of identifying successful clinical candidates.
| Model Type | Description | Advantage over Traditional Models | Application for Oxadiazoles |
|---|---|---|---|
| 3D Spheroids | Self-assembled aggregates of cancer cells grown in suspension or non-adherent plates. | Better recapitulates tumor microenvironment, including hypoxia and cell-cell junctions. | Assessing anti-proliferative and apoptotic activity in a more realistic tumor context. nih.gov |
| Organoids | Stem cell-derived 3D structures that mimic the architecture and function of an organ. | High physiological relevance; potential for personalized medicine. | Testing efficacy and toxicity on patient-derived cancer or normal tissue models. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells. | Provides multiparametric data on mechanism of action and cytotoxicity. | Elucidating cellular targets and pathways affected by novel oxadiazole derivatives. nih.gov |
| Biomimetic Chromatography | Chromatographic methods that mimic biological processes. | Rapidly predicts properties like lipophilicity, membrane affinity, and plasma protein binding. | Early-stage ADME profiling to prioritize compounds with good drug-like properties. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Oxadiazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. crimsonpublishers.com These computational tools can be applied at virtually every stage of the discovery pipeline for novel 1,2,4-oxadiazole derivatives.
Future research directions will heavily leverage AI and ML for:
Generative AI for de novo design: AI algorithms can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high target affinity and low predicted toxicity. oxfordglobal.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to understand the relationship between the chemical structure of oxadiazole derivatives and their biological activity, guiding the design of more potent compounds. nih.gov
Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, prioritizing synthetic efforts.
ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to identify and eliminate candidates with poor pharmacokinetic or safety profiles early in the discovery process. crimsonpublishers.com
By integrating these powerful computational approaches, researchers can more efficiently navigate the vast chemical space of oxadiazole derivatives, reducing the time and cost associated with bringing a new drug to market. oxfordglobal.com
| Discovery Stage | AI/ML Application | Expected Outcome | Reference |
|---|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Identification of novel biological targets for oxadiazole-based drugs. | crimsonpublishers.com |
| Hit Identification | Virtual screening of large compound libraries | Rapid identification of promising hit compounds for further testing. | nih.gov |
| Lead Design | Generative models for de novo molecule design | Creation of novel, optimized oxadiazole structures with desired properties. | oxfordglobal.com |
| Lead Optimization | Predictive QSAR and ADMET models | Rational design of analogs with improved potency, selectivity, and drug-like properties. | oxfordglobal.comnih.gov |
| Preclinical Development | Analysis of clinical trial data, biomarker identification | Stratification of patient populations and prediction of clinical outcomes. | crimsonpublishers.com |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline?
Answer:
The synthesis typically involves cyclization reactions. A widely used method is the condensation of amidoximes with carboxylic acid derivatives under catalytic or thermal conditions. For example, reacting phenyl-substituted amidoximes with activated carboxylic acids (e.g., acyl chlorides) in the presence of a base like triethylamine yields the oxadiazole core. Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield (70–85%) by reducing reaction time . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%).
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the aniline NH group (δ ~5.0 ppm for NH) and oxadiazole ring protons (δ ~7.5–8.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO: calc. 238.0975, obs. 238.0978).
- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar oxadiazole ring and spatial arrangement of substituents (software like SHELX is used for refinement) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
Oxadiazole derivatives, including this compound, exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Anticancer Potential : Moderate activity (IC ~10–50 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines .
- Anti-inflammatory Effects : Inhibition of COX-2 enzyme (IC ~15 µM) in vitro .
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
Key optimizations include:
- Microwave Irradiation : Reduces reaction time from 12 hours to 30 minutes, improving yields by 20–30% .
- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) enhances cyclization efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) minimizes byproduct contamination .
Advanced: How do structural modifications influence bioactivity?
Answer:
Substituents on the phenyl and oxadiazole rings significantly alter activity:
Advanced: How can contradictory biological data across studies be reconciled?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains.
- Substituent Effects : Minor structural changes (e.g., -Cl vs. -OCH) drastically alter target binding.
- Concentration Gradients : Test concentrations may exceed physiological relevance (e.g., IC > 100 µM).
Methodological Solutions : - Standardize assays using CLSI guidelines for antimicrobial testing.
- Conduct dose-response curves across 5–100 µM.
- Validate targets via siRNA knockdown or enzyme inhibition assays .
Advanced: What computational approaches elucidate its mechanism of action?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR (binding energy ≤ −8.5 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å).
- QSAR Models : Correlate substituent electronegativity with bioactivity (R ≥ 0.75) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
